Salicylamide sodium Salicylamide sodium
Brand Name: Vulcanchem
CAS No.: 2593-10-4
VCID: VC1930980
InChI: InChI=1S/C7H7NO2.Na/c8-7(10)5-3-1-2-4-6(5)9;/h1-4,9H,(H2,8,10);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C(=O)N)[O-].[Na+]
Molecular Formula: C7H6NNaO2
Molecular Weight: 159.12 g/mol

Salicylamide sodium

CAS No.: 2593-10-4

Cat. No.: VC1930980

Molecular Formula: C7H6NNaO2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

Salicylamide sodium - 2593-10-4

Specification

CAS No. 2593-10-4
Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
IUPAC Name sodium;2-carbamoylphenolate
Standard InChI InChI=1S/C7H7NO2.Na/c8-7(10)5-3-1-2-4-6(5)9;/h1-4,9H,(H2,8,10);/q;+1/p-1
Standard InChI Key QPBKUJIATWTGHV-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C(=O)N)[O-].[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)[O-].[Na+]

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Physical Properties

Salicylamide (SAM) is characterized by a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Structurally, it features a benzene ring with hydroxyl and amide functional groups in ortho position to each other. The sodium salt form (sodium salicylamide) is created through cation exchange, where the phenolic hydrogen is replaced by a sodium ion, significantly enhancing water solubility and subsequent bioavailability.

SolventSolubilityConcentration Equivalent
DMSO100 mg/mL729.18 mM
Water0.1 mg/mL0.73 mM
DMSO/PEG300/Tween-80/Saline (10:40:5:45)≥ 2.5 mg/mL18.23 mM
DMSO/SBE-β-CD in saline (10:90)≥ 2.5 mg/mL18.23 mM
DMSO/Corn oil (10:90)≥ 2.5 mg/mL18.23 mM

Salicylamide also exhibits interesting clustering behavior in various solvents. Research using photon correlation spectroscopy has demonstrated that salicylamide forms molecular clusters in ethyl acetate, methanol, and acetonitrile, with cluster size increasing monotonically with time and concentration . At equal solute concentration, cluster size increases in the order: methanol < ethyl acetate < acetonitrile, inversely correlating with salicylamide solubility in these solvents .

Pharmacokinetics and Bioavailability

Comparative Bioavailability Studies

A significant pharmacokinetic study compared the bioavailability of sodium salicylamide (NaSAM) in solution to salicylamide (SAM) tablets in six healthy human volunteers. This investigation revealed that the sodium salt form exhibits superior and dose-dependent bioavailability . The study measured plasma levels of both nonmetabolized salicylamide (free SAM) and salicylamide plus conjugated metabolites (total SAM) over a 3-hour period following oral administration at varying dosage levels (0.65, 1.30, 1.95, and 2.60 grams) .

The findings demonstrated significantly improved pharmacokinetic parameters for the sodium salt form compared to standard tablets, as summarized in Table 2.

Table 2: Comparative Pharmacokinetic Parameters between NaSAM and SAM

ParameterSodium Salicylamide (NaSAM)Salicylamide Tablets (SAM)Clinical Significance
Peak levels (free SAM)HigherLowerEnhanced bioavailability
Peak levels (total SAM)HigherLowerEnhanced bioavailability
Time to peak concentrationEarlierLaterFaster onset of action
Mean levels of free SAM at 1.95-2.60gSignificantly higherLowerDose-dependent advantage
Mean total SAM at all dosagesSignificantly higherLowerConsistent bioavailability advantage
Sedative effect onsetEarlierLaterFaster therapeutic response

Absorption and Distribution

The superior bioavailability of sodium salicylamide appears to result from enhanced absorption characteristics. The ionic nature of the sodium salt form promotes aqueous solubility in the gastrointestinal environment, facilitating more rapid and complete absorption compared to the standard form . This translates to higher peak plasma concentrations and earlier attainment of these peaks, suggesting more efficient therapeutic delivery.

While specific distribution data for sodium salicylamide isn't detailed in the research results, salicylates generally distribute throughout body tissues, with protein binding influencing their volume of distribution and elimination parameters.

Therapeutic Applications and Clinical Efficacy

Analgesic and Antipyretic Effects

Salicylamide functions as an analgesic and antipyretic agent , with the sodium salt form potentially offering enhanced efficacy due to its improved pharmacokinetic profile. The mechanism of action likely involves inhibition of prostaglandin synthesis through cyclooxygenase inhibition, similar to other salicylate compounds, though with potentially distinct pharmacodynamic characteristics.

Sedative Properties

A noteworthy finding from clinical research is the dose-dependent sedative effect of salicylamide. This property was assessed using self-scoring questionnaires, which demonstrated increasing sedation with higher doses of both sodium salicylamide and standard salicylamide. Importantly, the sedative response manifested earlier with sodium salicylamide administration, consistent with its superior absorption profile . This sedative property might offer additional therapeutic benefit in conditions where both pain relief and mild sedation are desirable.

Synthetic Methods and Production

While the research results don't specifically detail the synthesis of sodium salicylamide, they do describe a synthetic pathway for salicylamide, which could be modified to produce the sodium salt form. The described method involves:

  • Creating a mixture of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in specific proportions (2:1:1:3 by weight) .

  • Adding this mixture to acetic acid with uniform stirring in a ratio of 1:1.23 by weight .

  • Transferring the resulting raw material to a reaction vessel with a catalyst (composed of zinc dihydrogen phosphate, lithium oxide, and sodium hydroxide in a 1:0.8:1 ratio) .

  • Conducting the reaction at 160°C under 0.2 MPa pressure for 4 hours while introducing a gas mixture of ammonia and nitrogen (1:0.3 mass ratio) .

  • Processing the primary product through cleaning and drying steps.

The sodium salt form would likely require an additional step involving reaction with a sodium-containing base to replace the phenolic hydrogen with a sodium ion, enhancing the compound's water solubility and bioavailability.

Research Applications and Experimental Considerations

Salicylamide has been employed in various research applications, with specific experimental considerations regarding its handling and analysis. For laboratory investigations, stock solutions can be prepared at various concentrations as detailed in Table 3.

Table 3: Preparation of Salicylamide Stock Solutions

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM7.2918 mL36.4591 mL72.9182 mL
5 mM1.4584 mL7.2918 mL14.5836 mL
10 mM0.7292 mL3.6459 mL7.2918 mL

For in vivo research applications, several solvent formulations have demonstrated effectiveness:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline

  • 10% DMSO + 90% (20% SBE-β-CD in saline)

  • 10% DMSO + 90% corn oil

Each of these formulations achieves solubility of at least 2.5 mg/mL (18.23 mM), facilitating various experimental approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator